molecular formula C36H30Si2 B072473 Hexaphenyldisilane CAS No. 1450-23-3

Hexaphenyldisilane

Cat. No. B072473
CAS RN: 1450-23-3
M. Wt: 518.8 g/mol
InChI Key: ZMHATUZXFSOVSC-UHFFFAOYSA-N
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Description

Hexaphenyldisilane is a chemical compound with the molecular formula C36H30Si2 . It is also known by other names such as 1,1,1,2,2,2-Hexaphenyldisilane and Disilane, hexaphenyl . The molecular weight of Hexaphenyldisilane is 518.8 g/mol .


Molecular Structure Analysis

The crystal structure of Hexaphenyldisilane was determined from synchrotron powder diffraction data . The compound crystallizes in orthorhombic space group P212121 . The unit cell dimensions are: a = 20.2889 Å, b = 16.9602 Å, and c = 8.5506 Å .


Physical And Chemical Properties Analysis

Hexaphenyldisilane has a density of 1.1±0.1 g/cm3 . Its boiling point is 578.0±23.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 83.3±3.0 kJ/mol . The flash point is 279.3±15.6 °C . The index of refraction is 1.654 . The molar refractivity is 167.8±0.4 cm3 . It has 0 H bond acceptors and 0 H bond donors . It has 7 freely rotating bonds . The polar surface area is 0 Å2 . The polarizability is 66.5±0.5 10-24 cm3 . The surface tension is 46.2±5.0 dyne/cm . The molar volume is 457.6±5.0 cm3 .

Scientific Research Applications

Synthesis of Silicon-Based Polymerized Films

Hexaphenyldisilane (HPDS) has been used in the synthesis of silicon-based polymerized films. This process involves excimer laser ablation of HPDS. The polymerized films are formed on a substrate by laser ablation deposition of HPDS at 248 nm. The structure of the polymerized films depends strongly on the laser fluence and repetition rates .

Material Research

HPDS is used in material research, particularly in the study of the properties of silicon-based materials. The thermal stability and hardness of the deposited films were estimated by thermogravimetry and a Vickers microhardness meter .

Production of High-Purity Chemicals

Hexaphenyldisilane is produced and sold by chemical companies like Thermo Scientific Chemicals. It is often used in research and development labs for the production of high-purity chemicals .

Electroreductive Synthesis of Polysilanes

HPDS can be used in the electroreductive synthesis of polysilanes. This method is also applicable to the synthesis of trisilanes and tetrasilanes .

Safety and Hazards

Hexaphenyldisilane is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of ingestion, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

triphenyl(triphenylsilyl)silane
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InChI

InChI=1S/C36H30Si2/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
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InChI Key

ZMHATUZXFSOVSC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
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Molecular Formula

C36H30Si2
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DSSTOX Substance ID

DTXSID9061700
Record name Hexaphenyldisilane
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Molecular Weight

518.8 g/mol
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Physical Description

White solid; [Alfa Aesar MSDS]
Record name Hexaphenyldisilane
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Product Name

Hexaphenyldisilane

CAS RN

1450-23-3
Record name 1,1,1,2,2,2-Hexaphenyldisilane
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Record name Disilane, 1,1,1,2,2,2-hexaphenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Hexaphenyldisilane?

A1: Hexaphenyldisilane has the molecular formula Si2(C6H5)6 and a molecular weight of 538.86 g/mol.

Q2: What spectroscopic techniques are useful for characterizing Hexaphenyldisilane?

A2: Several spectroscopic methods can be employed to characterize Hexaphenyldisilane, including:* NMR Spectroscopy: 1H, 13C, and 29Si NMR provide information about the structure and bonding within the molecule. []* IR Spectroscopy: IR spectroscopy identifies characteristic vibrational frequencies of specific functional groups, such as Si-C and Si-Si bonds. []* UV-Vis Spectroscopy: This technique probes the electronic transitions within the molecule, providing insights into its electronic structure. [, ]

Q3: What happens when Hexaphenyldisilane is exposed to air and water?

A4: While solid Hexaphenyldisilane is relatively stable in air and water, solutions in inert solvents react rapidly. Exposure to air leads to the formation of Hexaphenyldisiloxane and mercury, while reaction with water produces mercury, Triphenylsilanol, and hydrogen gas. []

Q4: How does the Si-Si bond in Hexaphenyldisilane react with alkali metals?

A5: Alkali metals like sodium and lithium can cleave the Si-Si bond in Hexaphenyldisilane, leading to the formation of Triphenylsilyl alkali metal compounds. These compounds are valuable reagents in organic and organometallic synthesis. [, ]

Q5: Can Hexaphenyldisilane be used as a precursor for silicon-based materials?

A6: Yes, Hexaphenyldisilane serves as a precursor for synthesizing silicon-containing materials. For example, pyrolysis of Hexaphenyldisilane embedded in porous carbon produces silicon nanoparticles, which are potentially useful in lithium-ion battery anodes. [] Laser ablation of Hexaphenyldisilane also leads to the deposition of silicon-based polymer films with tunable properties. [, ]

Q6: How does Hexaphenyldisilane interact with carbon nanotubes?

A7: Hexaphenyldisilane can functionalize the surface of carbon nanotubes, primarily targeting smaller diameter semiconducting nanotubes. [] This functionalization, confirmed by techniques like Raman spectroscopy, HRTEM, and XPS, demonstrates potential for modifying carbon nanotube properties for various applications. []

Q7: Have computational methods been applied to study Hexaphenyldisilane?

A8: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate Hexaphenyldisilane. For instance, DFT calculations were used to confirm the crystal structure and determine the Si-Si bond length in Hexaphenyldisilane. []

Q8: How do structural modifications to Hexaphenyldisilane affect its reactivity?

A9: Replacing phenyl groups with methyl groups influences the electronic properties and reactivity of the disilane. Studies using core excitation spectroscopy reveal that phenyl-substituted silanes exhibit unique low-lying transitions attributed to electron delocalization across the Si-C(phenyl) bond, which are absent in methyl-substituted counterparts. []

Q9: Can Hexaphenyldisilane be used to generate silyl radicals?

A10: Yes, Hexaphenyldisilane serves as a precursor for generating Triphenylsilyl radicals. Studies have shown that reactions involving sodium naphthalenide and Hexaphenyldisilane proceed through a mechanism involving the formation of a Triphenylsilyl radical. [] These radicals can participate in various organic reactions, leading to the formation of silicon-containing organic compounds.

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